molecular formula C9H6N2O4 B11899589 3-Hydroxy-7-nitroquinolin-2(1H)-one

3-Hydroxy-7-nitroquinolin-2(1H)-one

Cat. No.: B11899589
M. Wt: 206.15 g/mol
InChI Key: ACZAENDIBMDFIE-UHFFFAOYSA-N
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Description

3-Hydroxy-7-nitroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a hydroxy group at the third position, a nitro group at the seventh position, and a quinolin-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-nitroquinolin-2(1H)-one typically involves the nitration of 3-hydroxyquinolin-2(1H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-nitroquinolin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-7-nitroquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-nitroquinolin-2(1H)-one involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyquinolin-2(1H)-one: Lacks the nitro group at the seventh position.

    7-Nitroquinolin-2(1H)-one: Lacks the hydroxy group at the third position.

    Quinolin-2(1H)-one: Lacks both the hydroxy and nitro groups.

Uniqueness

3-Hydroxy-7-nitroquinolin-2(1H)-one is unique due to the presence of both the hydroxy and nitro groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

3-hydroxy-7-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)10-9(8)13/h1-4,12H,(H,10,13)

InChI Key

ACZAENDIBMDFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=C2)O

Origin of Product

United States

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